![molecular formula C17H14N2O4S B13393740 5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide](/img/structure/B13393740.png)

5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

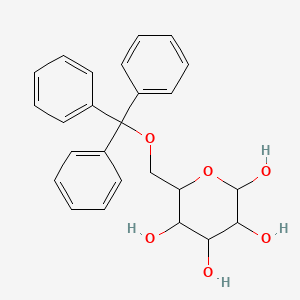

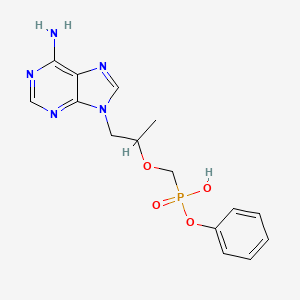

Oxamflatin is a novel antitumor compound known for its potent inhibition of histone deacetylase (HDAC). This compound has shown significant promise in various scientific research applications, particularly in the fields of epigenetics and cancer therapy. Oxamflatin is an aromatic sulfonamide derivative with a hydroxamic acid group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is typically dissolved in dimethyl sulfoxide (DMSO) to achieve a stock solution of 10 mM and stored at -20°C . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of oxamflatin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired level of purity for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Oxamflatin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxamic acid and aromatic sulfonamide.

Common Reagents and Conditions

Common reagents used in the reactions involving oxamflatin include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving oxamflatin depend on the specific reagents and conditions used.

Scientific Research Applications

Oxamflatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Epigenetic Research: Oxamflatin is used as a histone deacetylase inhibitor to study the effects of histone acetylation on gene expression and chromatin structure.

Cancer Therapy: The compound has shown significant antiproliferative activity against various tumor cell lines, making it a promising candidate for cancer treatment.

Stem Cell Research: Oxamflatin has been used to improve nuclear reprogramming and blastocyst quality in somatic cell nuclear transfer (SCNT) embryos.

Drug Development: The compound is used in the development of new therapeutic agents targeting epigenetic modifications and cancer pathways.

Mechanism of Action

Oxamflatin exerts its effects by inhibiting histone deacetylase, leading to the accumulation of acetylated histone species. This results in changes in gene expression patterns, particularly those involved in cell morphology and cell cycle control. The compound has been shown to induce the expression of genes such as junD, fibronectin, and p21WAF1/Cip1, while decreasing the expression of cyclin A and cyclin D1 . These changes contribute to the antitumor activity, morphological changes, and cell cycle arrest observed in treated cells.

Comparison with Similar Compounds

Oxamflatin is often compared with other histone deacetylase inhibitors such as trichostatin A (TSA), sodium n-butyrate, and FR901228. While all these compounds share the ability to inhibit histone deacetylase, oxamflatin is unique in its chemical structure and specific effects on gene expression and cell morphology . Similar compounds include:

Trichostatin A (TSA): A well-known histone deacetylase inhibitor with similar effects on gene expression and cell morphology.

Sodium n-butyrate: Another histone deacetylase inhibitor used in epigenetic research.

FR901228: A compound with potent histone deacetylase inhibitory activity and antitumor effects.

Properties

IUPAC Name |

5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPSQQUYPMFERG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13393663.png)

![4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B13393709.png)